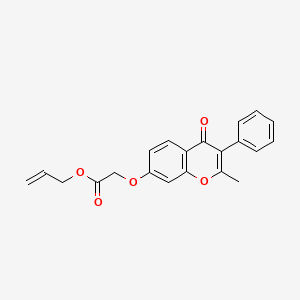
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromen-7-yl core, which is a derivative of chromone, a naturally occurring compound found in various plants. The presence of the prop-2-enyl group and the 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multiple steps:
Formation of the Chromen-7-yl Core: The chromen-7-yl core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde, under acidic or basic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the chromen-7-yl core in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the chromen-7-yl core with 2-(2-methyl-4-oxo-3-phenyl)oxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or allyl positions, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with other chromone derivatives:
2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetic acid: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: A simpler structure with different chemical properties and applications.
3-Phenylchromone: Shares the chromone core but differs in substituents, leading to variations in chemical behavior and uses.
The unique combination of the prop-2-enyl group and the chromen-7-yl core in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-18(12-16)26-14(2)20(21(17)23)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYZNHQERKMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














